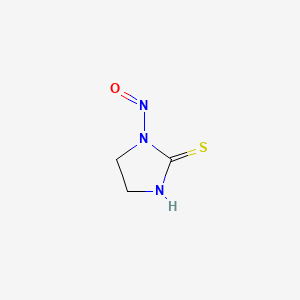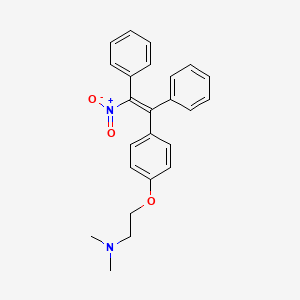
alpha-Methylpropranolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha-Methylpropranolol is a complex organic compound that belongs to the class of alcohols and amines. This compound is characterized by the presence of a butanol backbone, an amino group, and a naphthalenyloxy group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylpropranolol typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Butanol Backbone: Starting with a butanol derivative, the backbone is prepared through standard organic synthesis techniques.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Naphthalenyloxy Group: The naphthalenyloxy group is attached through etherification reactions, often involving naphthol derivatives and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
alpha-Methylpropranolol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and naphthalenyloxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution reactions could produce various substituted derivatives.
科学的研究の応用
alpha-Methylpropranolol is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which alpha-Methylpropranolol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
類似化合物との比較
Similar Compounds
- 2-Butanol, 3-((1-methylethyl)amino)-1-(2-naphthalenyloxy)
- 2-Butanol, 3-((1-methylethyl)amino)-1-(1-phenoxy)
- 2-Butanol, 3-((1-methylethyl)amino)-1-(1-biphenyloxy)
Uniqueness
Compared to similar compounds, alpha-Methylpropranolol may exhibit unique properties due to the specific arrangement of its functional groups
特性
CAS番号 |
21912-00-5 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
1-naphthalen-1-yloxy-3-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-12(2)18-13(3)16(19)11-20-17-10-6-8-14-7-4-5-9-15(14)17/h4-10,12-13,16,18-19H,11H2,1-3H3 |
InChIキー |
CILPUBLECPRREJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C(COC1=CC=CC2=CC=CC=C21)O |
正規SMILES |
CC(C)NC(C)C(COC1=CC=CC2=CC=CC=C21)O |
同義語 |
alpha-methylpropranolol ICI 77602 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)



![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)


![(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B1229972.png)


![magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B1229977.png)
![methyl (2R)-2-(4-hydroxyphenyl)-2-[(2R)-piperidin-2-yl]acetate](/img/structure/B1229978.png)

